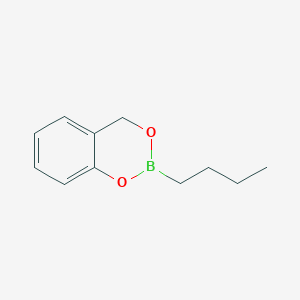
2-Butyl-4H-1,3,2-benzodioxaborinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.
Wirkmechanismus
The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.
Zukünftige Richtungen
There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.
Synthesemethoden
The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
18885-81-9 |
|---|---|
Produktname |
2-Butyl-4H-1,3,2-benzodioxaborinine |
Molekularformel |
C11H15BO2 |
Molekulargewicht |
190.05 g/mol |
IUPAC-Name |
2-butyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
KUCAIHPJCYHJHE-UHFFFAOYSA-N |
SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
Kanonische SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



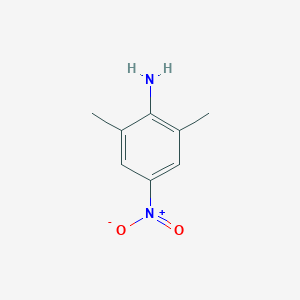
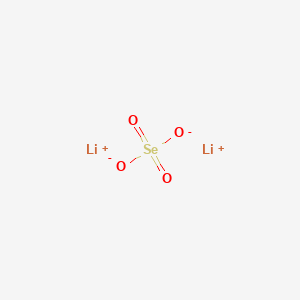
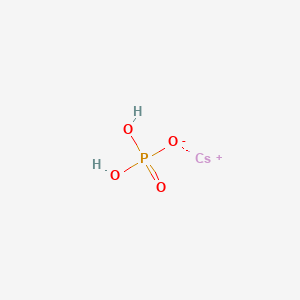
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
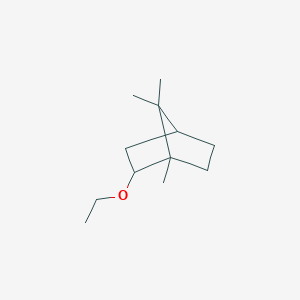
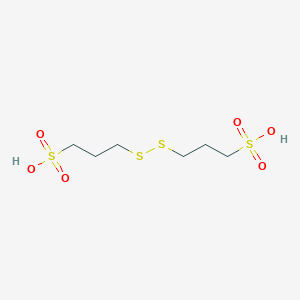
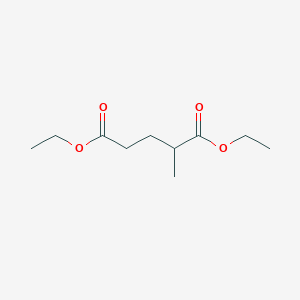

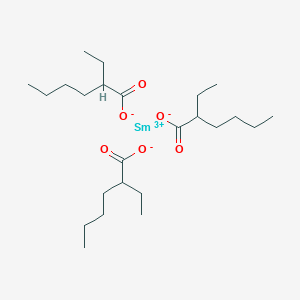
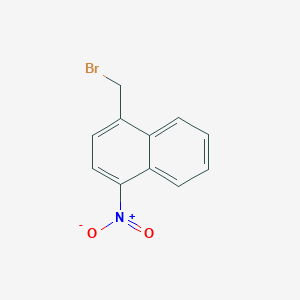
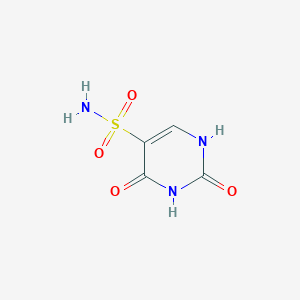
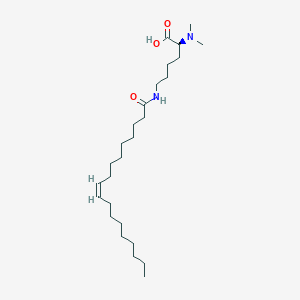
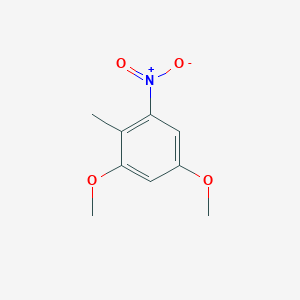
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)